1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one
Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one involves multi-step chemical reactions, leveraging the principles of organic chemistry to achieve the desired molecular configurations. For instance, the novel bisphenol-A derivative 1,1-bi(4-hydroxyphenyl)-1-phenylethane is synthesized from acetophenone and phenol using sulfuric acid/thioglycolic acid as catalysts, showcasing the intricate steps involved in the synthesis of complex organic molecules (Xu Jian-jun, 2010).
Molecular Structure Analysis
Structural studies of compounds modeling elementary polymer units, such as 1,3,5-tris[4′-(C-o-carboranyl)biphenyl-4-yl]benzene, reveal the molecular and crystal structure of low-molecular-weight analogs of polyphenylene-type polymers. These studies highlight the asymmetric conformation and significant distortions in the linear geometry of polyphenylene units, illustrating the complex structural dynamics of biphenyl derivatives (S. Lindeman et al., 1987).
Chemical Reactions and Properties
The reactivity of the carbonyl groups and the ene double bond in similar molecules, such as 1,1′-bi(acenaphthen-1-ylidene)-2,2′-dione, demonstrates the propensity for undergoing [4+2]-cycloadditions, leading to the formation of novel and highly compressed polycycles. This highlights the chemical versatility and reactivity of biphenyl derivatives in forming complex molecular structures through cycloaddition reactions (G. Mehta et al., 1999).
Physical Properties Analysis
The physical properties of biphenyl derivatives, such as their solubility and crystalline structure, are crucial for understanding their behavior in different environments and applications. Studies on similar compounds, like the synthesis and characterization of new soluble polyurethanes based on biphenyl-containing monomers, provide insights into the solubility, crystallinity, and thermal properties of these materials, which are essential for their application in various technological fields (A. Raghu et al., 2007).
Scientific Research Applications
Fluorescence and Characterization
The novel biphenyl-based compounds, such as 4-[(1E)-3-(biphenyl-4-yl)buta-1,3-dien-1-yl]phenyl prop-2-enoate, have been synthesized and characterized for their fluorescence properties. These compounds, derived from biphenyl, exhibit varied physicochemical characteristics, including solubility, color, absorbance, and fluorescence in different solvents. This makes them potentially useful in spectroscopic applications and material sciences (Baskar & Subramanian, 2011).
Pharmacological Uses
Biphenyl-based compounds are recognized for their clinical importance in treating hypertension and inflammation. A series of novel biphenyl ester derivatives have been synthesized, demonstrating significant anti-tyrosinase activities, which can be comparable to standard inhibitors like kojic acid. These findings suggest potential uses in pharmaceutical applications (Kwong et al., 2017).
Synthesis and Structural Analysis
The synthesis of enantiomers of various 1-aryl-1,2-ethanediols, prepared from the corresponding arylethanones, demonstrates the versatility of biphenyl-based compounds in chemical synthesis. This method yields highly enantiomerically enriched diols, showcasing the potential in organic synthesis and chemical engineering (Bencze et al., 2011).
Material Science and Molecular Engineering
Biphenyl compounds have been used to construct a variety of novel complexes with metal ions, resulting in metal–organic frameworks with diverse structures. These frameworks, formed from polycarboxylate ligands and flexible bis(imidazole) ligands, demonstrate the importance of biphenyl compounds in the construction of complex molecular architectures, which can have implications in material science and nanotechnology (Sun et al., 2010).
Determination of Absolute Configuration
The synthesis of 1-Arylethane-1,2-diols and their reaction with 4-biphenylboronic acid has enabled the determination of the absolute configuration of these compounds. This method offers significant insights in the field of stereochemistry and organic synthesis (Superchi et al., 1999).
properties
IUPAC Name |
2-phenyl-1-(4-phenylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O/c21-20(15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOSNNPSTLUBPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173823 | |
Record name | 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one | |
CAS RN |
2001-23-2 | |
Record name | 1-[1,1′-Biphenyl]-4-yl-2-phenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2001-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[1,1'-biphenyl]-4-yl-2-phenylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.263 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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